molecular formula C22H21ClN2O3S B2665722 6-CHLORO-4-(3,5-DIMETHYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE CAS No. 1358458-72-6

6-CHLORO-4-(3,5-DIMETHYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B2665722
CAS No.: 1358458-72-6
M. Wt: 428.93
InChI Key: UKSUAUWBEBNQLE-UHFFFAOYSA-N
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Description

6-CHLORO-4-(3,5-DIMETHYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-4-(3,5-DIMETHYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Nitration and Reduction: Starting from a quinoline derivative, nitration followed by reduction can introduce amino groups.

    Chlorination: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The pyrrolidine-1-carbonyl group can be introduced through amidation reactions using appropriate amines and coupling agents.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CHLORO-4-(3,5-DIMETHYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinoline Sulfonamides: Compounds with similar sulfonyl groups and biological activities.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine moieties and pharmacological properties.

Uniqueness

6-CHLORO-4-(3,5-DIMETHYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

[6-chloro-4-(3,5-dimethylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-14-9-15(2)11-17(10-14)29(27,28)21-18-12-16(23)5-6-20(18)24-13-19(21)22(26)25-7-3-4-8-25/h5-6,9-13H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSUAUWBEBNQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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